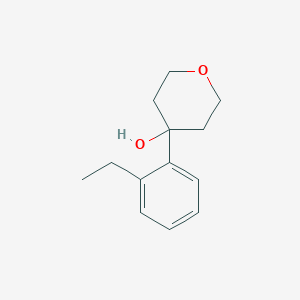

4-(2-Ethylphenyl)oxan-4-ol

Descripción

4-(2-Ethylphenyl)oxan-4-ol is a 6-membered heterocyclic compound featuring an oxane (tetrahydropyran) backbone substituted with a 2-ethylphenyl group at the 4-position.

Propiedades

IUPAC Name |

4-(2-ethylphenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-11-5-3-4-6-12(11)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAAZXYWKROHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4-(2-Ethylphenyl)oxan-4-ol would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Ethylphenyl)oxan-4-ol can undergo various chemical reactions, including:

Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Addition: It may undergo addition reactions where new atoms or groups are added to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution and addition reactions. The conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms. Substitution and addition reactions result in modified compounds with new functional groups.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound may serve as a probe or tool for investigating biological processes and pathways.

Medicine: It could be explored for its therapeutic potential, including drug development and pharmacological studies.

Industry: The compound may find applications in materials science, catalysis, and other industrial processes.

Mecanismo De Acción

The mechanism of action of 4-(2-Ethylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the compound’s structure and functional groups.

Comparación Con Compuestos Similares

Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate (28f)

- Structure : Features a methyl-substituted oxane core linked to an oxalate ester.

- Synthesis : Prepared via reaction of 4-methyloxan-4-ol with ethyl chloro-oxoacetate in THF, yielding 84% after column chromatography .

- Properties : Pale yellow oil, suggesting lower crystallinity compared to solid analogs. The oxalate ester enhances electrophilicity, making it reactive toward nucleophiles.

4-[(Dimethylamino)methyl]oxan-4-ol

- Structure: Oxane core substituted with a dimethylaminomethyl group.

- Properties: Molecular weight 159.23 g/mol (C₈H₁₇NO₂), 95% purity.

4-(2-Ethylphenyl)-1-(2-Oxoindolin-3-ylidene)thiosemicarbazide

- Structure: Combines the ethylphenyl group with a thiosemicarbazide moiety and indolinone scaffold.

- Characterization : Single-crystal X-ray data confirmed planar geometry and hydrogen-bonding interactions, critical for solid-state stability .

Comparative Data Table

Key Research Findings

- Substituent Effects: The ethylphenyl group in 4-(2-Ethylphenyl)oxan-4-ol increases hydrophobicity, which may limit aqueous solubility but enhance membrane permeability. In contrast, the dimethylamino group in 4-[(Dimethylamino)methyl]oxan-4-ol introduces polarity, improving solubility .

Synthetic Accessibility :

Structural Insights :

- X-ray crystallography of the thiosemicarbazide derivative revealed planar geometry and intermolecular hydrogen bonds, critical for solid-state packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.